

Application Notes: Detection of Cyclophilin B via Western Blot

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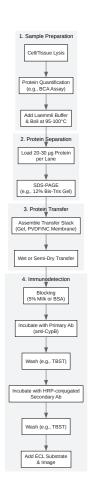
Cyclophilin B (CypB), also known as peptidyl-prolyl cis-trans isomerase B (PPIB), is a highly conserved, 21-24 kDa protein belonging to the cyclophilin family.[1] It is predominantly located in the endoplasmic reticulum but is also secreted, where it participates in cell-cell communication and inflammatory signaling.[1][2] Intracellularly, CypB functions as a molecular chaperone involved in protein folding and trafficking.[2][3] It plays a role in various signaling pathways, including the AKT/mTOR pathway to promote adipogenesis and as a ligand for the CD147 receptor to regulate MAP kinase activation.[1][3] Given its ubiquitous expression and involvement in diverse cellular processes, accurate detection and quantification of **Cyclophilin B** are crucial for research in oncology, immunology, and metabolic diseases.

Western blotting is a standard and effective technique for the identification and semiquantitative analysis of **Cyclophilin B** in cell lysates and tissue extracts. Due to its relatively consistent expression in many cell types, it can also serve as a reliable loading control.[4] This document provides a detailed protocol for the immunodetection of **Cyclophilin B** using Western blot analysis.

Experimental Overview and Signaling Pathway

The workflow for **Cyclophilin B** detection involves sample preparation, protein separation by SDS-PAGE, transfer to a membrane, and immunodetection using specific antibodies.



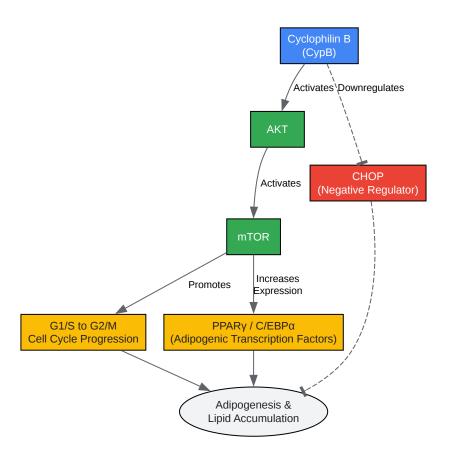


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Caption: Experimental workflow for Western blot detection of Cyclophilin B.

Cyclophilin B is implicated in several signaling cascades. One notable pathway involves its role in promoting adipocyte differentiation through the activation of AKT/mTOR signaling.





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Caption: Cyclophilin B signaling in adipogenesis via the AKT/mTOR pathway.[3]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for **Cyclophilin B** Western blotting, compiled from various antibody datasheets and protocols. Optimization may be required depending on the specific antibody, sample type, and experimental setup.



Parameter	Recommended Range <i>l</i> Value	Notes
Sample Loading	10-50 μg of total protein per lane.[5]	30 μg is commonly used for whole-cell lysates.[4][6]
SDS-PAGE Gel	12% Bis-Tris Gel.[7]	A 4-12% gradient gel can also be used.[8] Cyclophilin B predicted band size is ~23 kDa, observed at 19-24 kDa. [6][9]
Blocking Buffer	5% non-fat dry milk or 3-5% BSA in TBST.	Incubate for 1 hour at room temperature.[10]
Primary Antibody		
Dilution	1:500 to 1:3000 (Polyclonal). [6][11] 1 μg/mL (Monoclonal).	Optimal dilution must be determined experimentally. Excess antibody can cause non-specific bands.
Incubation	1.5 hours at room temperature or overnight at 4°C.[11]	Overnight incubation at 4°C often yields higher signal-to-noise ratios.
Secondary Antibody		
Dilution	1:4000 to 1:20,000 (HRP- conjugated).[6][7][9]	Dilute in blocking buffer or TBST.
Incubation	1 hour at room temperature.[9] [10]	

Detailed Experimental Protocol Sample Preparation (Cell Lysate)

- Cell Lysis:
 - Place the cell culture dish on ice and wash cells once with ice-cold PBS.



- Aspirate PBS and add ice-cold RIPA or NP-40 lysis buffer supplemented with protease and phosphatase inhibitors (1 mL per 10 cm dish).[5][10]
- Scrape the adherent cells using a cell scraper and transfer the cell suspension to a prechilled microcentrifuge tube.[5]
- Agitate the lysate for 30 minutes at 4°C.[10]
- Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[10]
- Transfer the supernatant (protein lysate) to a new pre-chilled tube.[10]
- · Protein Quantification:
 - Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
- Sample Denaturation:
 - To a calculated volume of lysate (e.g., containing 30 μg of protein), add an equal volume of 2x Laemmli sample buffer.[5]
 - Boil the samples at 95-100°C for 5 minutes to denature the proteins.[5][10]
 - Centrifuge briefly at 16,000 x g for 1 minute before loading.[10]

SDS-PAGE

- Gel Setup:
 - Assemble a 12% polyacrylamide gel in the electrophoresis apparatus.
 - Fill the inner and outer chambers with 1x Tris-Glycine-SDS running buffer.
- Loading and Electrophoresis:
 - Load 20-30 μg of each denatured protein sample into the wells.[4][6] Include a pre-stained molecular weight marker in one lane.



Run the gel at 80-150 V until the dye front reaches the bottom of the gel (approximately 1-1.5 hours).[10][12]

Protein Transfer

- Membrane Preparation:
 - Cut a PVDF or nitrocellulose membrane and filter paper to the size of the gel.
 - If using PVDF, pre-activate the membrane by soaking it in methanol for 1-2 minutes, followed by a brief rinse in deionized water and equilibration in transfer buffer.
 Nitrocellulose does not require methanol activation.
- · Transfer Assembly:
 - Equilibrate the gel in 1x transfer buffer (Tris-Glycine with 10-20% methanol) for 10-15 minutes.
 - Assemble the transfer sandwich: filter paper, gel, membrane, filter paper. Ensure no air bubbles are trapped between the gel and the membrane.
- Electrophoretic Transfer:
 - Place the transfer sandwich into the transfer apparatus.
 - Perform the transfer. For wet transfer, typical conditions are 100 V for 60-90 minutes or 30 V overnight at 4°C.[13] For semi-dry transfer, follow the manufacturer's instructions (e.g., 15 V for 15-30 minutes).[13]

Immunodetection

- Blocking:
 - After transfer, rinse the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
 - Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[10]



• Primary Antibody Incubation:

- Dilute the primary anti-Cyclophilin B antibody in the blocking buffer at the optimized concentration (e.g., 1:1000).
- Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[9]

Washing:

- Remove the primary antibody solution and wash the membrane three times for 5-10 minutes each with TBST at room temperature.[10]
- Secondary Antibody Incubation:
 - Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) in blocking buffer at the recommended dilution (e.g., 1:10,000).[6]
 - Incubate the membrane for 1 hour at room temperature with gentle agitation.[9][10]

• Final Washes:

Remove the secondary antibody solution and wash the membrane three to five times for
 5-10 minutes each with TBST.[10]

Signal Detection:

- Prepare the enhanced chemiluminescence (ECL) working solution according to the manufacturer's instructions.[4]
- Incubate the membrane with the ECL solution for 1-5 minutes.
- Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[10]
 [14] The band for Cyclophilin B should appear at approximately 21-24 kDa.[9]



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